molecular formula C5H5NO2S3 B13954691 3-Thiazolidineacetic acid, 2,4-dithioxo- CAS No. 60708-79-4

3-Thiazolidineacetic acid, 2,4-dithioxo-

Cat. No.: B13954691
CAS No.: 60708-79-4
M. Wt: 207.3 g/mol
InChI Key: VBHFGNWBDRHYNC-UHFFFAOYSA-N
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Description

3-Thiazolidineacetic acid, 2,4-dithioxo- is a heterocyclic compound with the molecular formula C5H5NO2S3. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of thiazolidine-2,4-dione as a starting material, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Thiazolidineacetic acid, 2,4-dithioxo- often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineacetic acid, 2,4-dithioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.

Scientific Research Applications

3-Thiazolidineacetic acid, 2,4-dithioxo- has been extensively studied for its applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has indicated its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 2,4-dithioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiazolidineacetic acid, 2,4-dithioxo- stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts specific chemical reactivity and biological activity.

Properties

CAS No.

60708-79-4

Molecular Formula

C5H5NO2S3

Molecular Weight

207.3 g/mol

IUPAC Name

2-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C5H5NO2S3/c7-4(8)1-6-3(9)2-11-5(6)10/h1-2H2,(H,7,8)

InChI Key

VBHFGNWBDRHYNC-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)N(C(=S)S1)CC(=O)O

Origin of Product

United States

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